

Application Notes and Protocols for T-474 in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical evaluation of **T-474**, a potent and selective IRAK4 degrader, in various animal models of inflammatory diseases. **T-474** is also known as K**T-474** and SAR444656.

Overview of T-474

T-474 is a heterobifunctional small molecule that induces the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase and scaffolding protein in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are key drivers of innate immunity and inflammation. By degrading IRAK4, **T-474** effectively blocks these pro-inflammatory signaling cascades, offering a promising therapeutic strategy for a range of autoimmune and inflammatory conditions.

T-474 Dosage in Preclinical Animal Models

The following table summarizes the reported oral dosages of **T-474** used in various mouse models of inflammatory diseases.



Animal Model	Species	Dosage	Dosing Regimen	Key Findings	Reference
Imiquimod- Induced Psoriasis	Mouse	30 mg/kg and 100 mg/kg	Twice Daily (BID)	Inhibition of skin thickening	[1]
Lipopolysacc haride (LPS)- Induced Acute Lung Injury	Mouse (C57BL/6)	10 mg/kg and 20 mg/kg	Pre-treatment	Attenuation of lung inflammation	[2][3]
Th17- Mediated CNS Inflammation (EAE)	Mouse	150 mg/kg	Not Specified	Reduction in clinical disease scores	[1]

Experimental Protocols

Preparation and Administration of T-474 for Oral Gavage

A common formulation for oral administration of **T-474** in rodent studies involves a suspension in a vehicle such as 20% Hydroxypropyl- β -cyclodextrin (HP- β -CD) in water[4].

Materials:

- T-474 powder
- 20% HP-β-CD in sterile water
- Mortar and pestle or other homogenization equipment
- Analytical balance
- · Appropriate size gavage needles

Protocol:

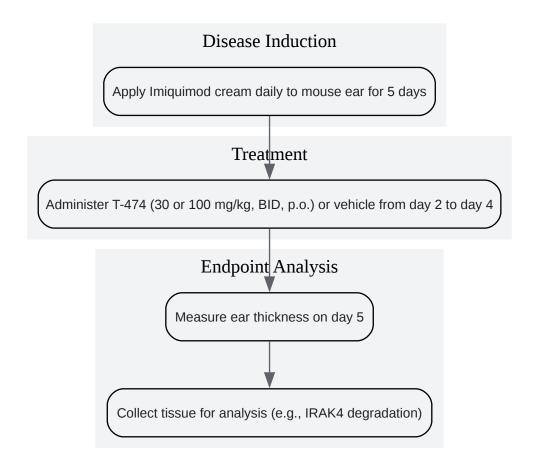


- Calculate the required amount of T-474 based on the desired dose (mg/kg) and the body weight of the animals.
- Weigh the calculated amount of **T-474** powder.
- Prepare the 20% HP-β-CD vehicle.
- Gradually add the T-474 powder to the vehicle while triturating or homogenizing to ensure a uniform suspension.
- Administer the suspension to the mice via oral gavage at the desired volume (typically 5-10 mL/kg). Ensure the suspension is well-mixed before each administration.

Imiquimod-Induced Psoriasis Model

This model mimics the inflammatory skin condition psoriasis.

Experimental Workflow:





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Caption: Workflow for the Imiquimod-Induced Psoriasis Model.

Protocol:

- Animals: Use appropriate mouse strains (e.g., BALB/c or C57BL/6).
- Induction: Apply a daily topical dose of imiquimod cream (e.g., 5%) to the shaved back and/or ear of the mice for 5 consecutive days[4].
- Treatment: On day 2, begin oral administration of **T-474** (30 mg/kg or 100 mg/kg, BID) or the vehicle control. Continue treatment until day 4[4].
- Endpoint Analysis:
 - On day 5 (24 hours after the last imiquimod application), measure the ear thickness using a caliper[4].
 - Collect skin and spleen tissues to assess IRAK4 protein levels via methods like Western blot or mass spectrometry to confirm target engagement[1].

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

This model is used to study acute inflammatory responses in the lungs.

Protocol:

- Animals: C57BL/6 mice are commonly used for this model[2].
- Pre-treatment: Administer T-474 (10 mg/kg or 20 mg/kg, p.o.) or vehicle control to the mice[2][3].
- Induction: After a specified pre-treatment time (e.g., 1-2 hours), induce lung injury by intratracheal or intranasal administration of LPS (e.g., 5 mg/kg)[2].
- Endpoint Analysis: At a predetermined time point after LPS challenge (e.g., 6-24 hours):



- Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and cytokine levels (e.g., IL-6, TNF-α).
- Harvest lung tissue for histological analysis to assess lung injury and for molecular analysis to measure inflammatory markers and IRAK4 levels[2].

Th17-Mediated CNS Inflammation (Experimental Autoimmune Encephalomyelitis - EAE) Model

EAE is a widely used model for studying T-cell-mediated autoimmune diseases of the central nervous system, such as multiple sclerosis.

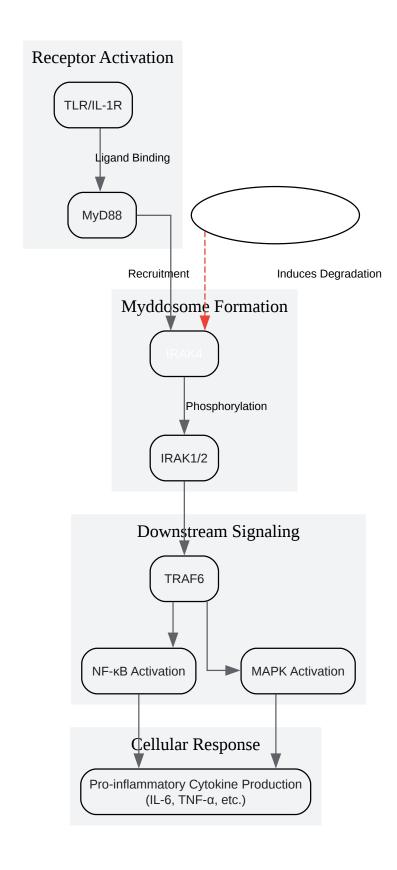
Protocol:

- Animals: Use susceptible mouse strains like C57BL/6.
- Induction: Immunize mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)
 peptide in Complete Freund's Adjuvant (CFA). Administer pertussis toxin on day 0 and day 2
 to facilitate the entry of inflammatory cells into the CNS[5].
- Treatment: Begin therapeutic oral dosing of **T-474** (e.g., 150 mg/kg) or vehicle control upon the onset of clinical signs of EAE (typically around day 13)[5].
- Endpoint Analysis:
 - Monitor and record clinical scores daily to assess disease severity (e.g., on a scale of 0-5, from no symptoms to paralysis).
 - At the end of the study (e.g., day 28), collect CNS tissue for histological analysis of inflammation and demyelination, and for molecular analysis of inflammatory markers[5].

IRAK4 Signaling Pathway

T-474 exerts its anti-inflammatory effects by degrading IRAK4, a key upstream kinase in the TLR/IL-1R signaling pathway. This pathway plays a crucial role in the innate immune response.





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Caption: Simplified IRAK4 Signaling Pathway and the Action of T-474.



Pharmacokinetics of T-474 in Preclinical Species

Pharmacokinetic studies in preclinical species have demonstrated that **T-474** is orally bioavailable[6]. In mice, **T-474** reaches its maximum plasma concentration (Cmax) approximately 2 hours after oral administration, with measurable plasma levels for up to 24 hours[7]. Higher levels of **T-474** have been observed in tissues such as the liver, kidney, and spleen compared to plasma[8].

Conclusion

T-474 is a promising therapeutic candidate that effectively targets the IRAK4 signaling pathway through protein degradation. The provided dosages and protocols serve as a valuable starting point for researchers investigating the efficacy of **T-474** in relevant animal models of inflammatory diseases. Further optimization of dosing regimens and detailed analysis of pharmacokinetic and pharmacodynamic relationships will be crucial for the continued development of this novel therapeutic agent.

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